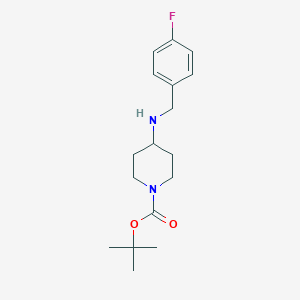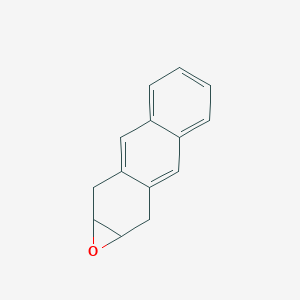
2-Bromopent-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-penten-3-one is an organic compound with the molecular formula C5H7BrO It is a brominated derivative of pentenone, characterized by the presence of a bromine atom at the second carbon and a double bond between the first and second carbons
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromo-1-penten-3-one can be synthesized through the α-bromination of 1-penten-3-one. The process involves the reaction of 1-penten-3-one with bromine in the presence of acetic acid, leading to the formation of the α-bromo ketone. The reaction conditions typically include:
Reagents: Bromine (Br2), Acetic acid (CH3COOH)
Conditions: Room temperature, stirring for several hours
Industrial Production Methods
While specific industrial production methods for 2-Bromo-1-penten-3-one are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-penten-3-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Elimination Reactions: The compound can undergo dehydrobromination to form 1-penten-3-one.
Addition Reactions: The double bond in the compound can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (NH3) or thiols (RSH) in the presence of a base (e.g., NaOH)
Elimination: Pyridine or other bases to facilitate the removal of HBr
Addition: Electrophiles such as halogens (Cl2, Br2) or hydrogen halides (HCl, HBr)
Major Products Formed
Substitution: Formation of substituted pentenones
Elimination: Formation of 1-penten-3-one
Addition: Formation of dihalo or halo-hydroxy derivatives
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-penten-3-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the synthesis of pharmaceutical compounds due to its reactivity.
Material Science: Utilized in the development of new materials with specific properties.
Biological Studies: Employed in studies involving enzyme inhibition and protein modification.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-penten-3-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom at the α-position makes the compound highly reactive, allowing it to participate in various substitution and elimination reactions. The double bond also provides a site for addition reactions, making it a versatile compound in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-3-pentanone: Similar structure but lacks the double bond, making it less reactive in addition reactions.
1-Bromo-2-pentanone: Different position of the bromine atom, leading to different reactivity patterns.
3-Bromo-2-pentanone: Another isomer with different reactivity due to the position of the bromine atom.
Uniqueness
2-Bromo-1-penten-3-one is unique due to the presence of both a bromine atom and a double bond, which provides a combination of reactivity towards nucleophiles, electrophiles, and bases. This makes it a valuable compound in various synthetic applications.
Eigenschaften
CAS-Nummer |
171877-74-0 |
|---|---|
Molekularformel |
C5H7BrO |
Molekulargewicht |
163.01 g/mol |
IUPAC-Name |
2-bromopent-1-en-3-one |
InChI |
InChI=1S/C5H7BrO/c1-3-5(7)4(2)6/h2-3H2,1H3 |
InChI-Schlüssel |
KCICNMHWWKFXNZ-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(=C)Br |
Kanonische SMILES |
CCC(=O)C(=C)Br |
Synonyme |
1-Penten-3-one, 2-bromo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



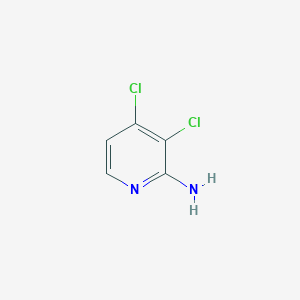
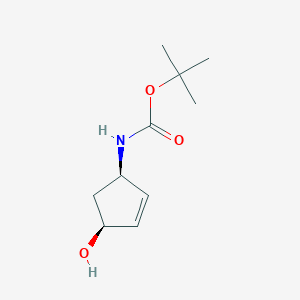
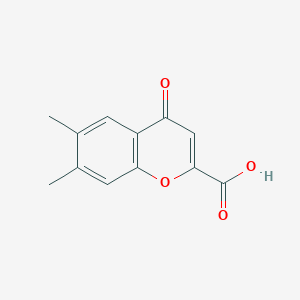
![Ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68932.png)
![(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-hydroxypropanoic acid](/img/structure/B68933.png)
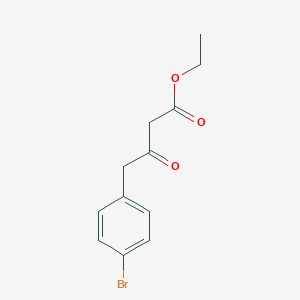
![1H-Pyrrolo[2,3-b]pyridin-1-amine](/img/structure/B68939.png)
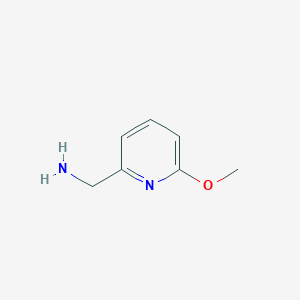
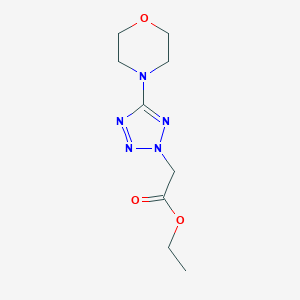
![Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate](/img/structure/B68944.png)
![2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde](/img/structure/B68946.png)
